molecular formula C20H14F3N3O2 B3440131 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B3440131
M. Wt: 385.3 g/mol
InChI Key: VDLKMBVSFAPMGS-UHFFFAOYSA-N
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Description

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a naphthalene ring, a trifluoromethyl group, and an ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . The hypothalamic arcuate nucleus plays a crucial role in the regulation of energy homeostasis.

Mode of Action

This compound acts by blocking the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . By inhibiting this process, it can potentially influence the body’s energy balance and glucose levels.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in modulating energy homeostasis and glucose metabolism . By blocking the hypoglycemic augmentation of NE in the ARH, it may influence the body’s energy balance and glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially contributing to the development of new antibiotics . The structural features of the compound are believed to play a crucial role in its interaction with microbial targets.

Synthetic Methodologies

The synthesis of 5-naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available naphthalene derivatives. The synthetic pathway often includes:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced using reagents such as trifluoroacetic anhydride or via nucleophilic substitution methods.
  • Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester form .

Inhibition of Enzymatic Activity

The compound shows promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases that are crucial for tumor growth and metastasis . This suggests potential applications in targeted cancer therapies.

Neurological Applications

Emerging research indicates potential applications in neuropharmacology, where pyrazolo[1,5-a]pyrimidines may modulate neurotransmitter systems or exhibit neuroprotective effects . Further studies are needed to elucidate these mechanisms and their implications for treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that compounds with a naphthalene moiety exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-naphthalene counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidines against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibitory effects, suggesting a pathway for developing new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The naphthalene ring also contributes to its unique structural and functional characteristics, making it a valuable compound for various research applications.

Biological Activity

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (CAS No. 679830-65-0) is a complex organic compound notable for its unique structural features and significant biological activities. This compound integrates a trifluoromethyl group and a naphthalene moiety, enhancing its lipophilicity and biological activity, particularly in anticancer applications.

  • Molecular Formula : C20_{20}H14_{14}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 385.34 g/mol
  • Structural Features : The compound consists of a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Colon cancer (HTC-116)
  • Mechanism of Action :
    • The compound exhibits its anticancer effects by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
    • Interaction studies suggest that hydrogen bonding and π–π interactions with specific enzymes, such as PIM-1, are crucial for its efficacy .
  • In Vitro Results :
    • Significant cell growth inhibition was observed in ovarian cancer cell lines when treated with the compound.

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have demonstrated anti-inflammatory effects:

  • COX Inhibition :
    • Studies indicate that certain derivatives exhibit selective COX-2 inhibitory activity, which is beneficial in reducing inflammation without the ulcerogenic side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Safety Profile :
    • Histopathological evaluations have shown minimal degenerative changes in vital organs (stomach, liver, kidneys) in animal models, suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundTrifluoromethyl group; naphthalene moietyEnhanced lipophilicity; potent anticancer activity
7-(Trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidineSimilar trifluoromethyl group; different aryl substitutionVarying pharmacological profiles due to phenyl group
5-Amino-1-Ethyl-Pyrazole-4-Carboxylic Acid Ethyl EsterPyrazole core; carboxylic acid functionalityLacks aromatic substitution; may affect biological activity

Properties

IUPAC Name

ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLKMBVSFAPMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359941
Record name 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679830-65-0
Record name 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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